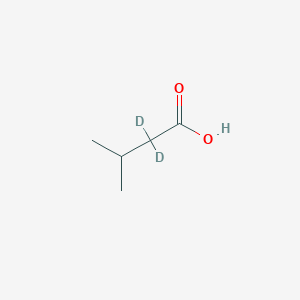
Methyl 11-methyltridecanoate
Overview
Description
Methyl 11-methyltridecanoate is a chemical compound with the molecular formula C15H30O2 . It is also known as 11-Methyltridecanoic acid methyl ester . The molecular weight of this compound is 242.3975 .
Molecular Structure Analysis
The molecular structure of Methyl 11-methyltridecanoate consists of a long carbon chain with a methyl group attached to the 11th carbon and a methyl ester group at the end of the chain . The IUPAC Standard InChIKey for this compound is KXVISLMYSJMHMJ-UHFFFAOYSA-N .Scientific Research Applications
1. Medical Imaging and Radiotracers
Methyl 11-methyltridecanoate and related compounds are valuable in the field of medical imaging, particularly in the development of radiotracers for positron emission tomography (PET). For instance, beta-methyl[1-11C]heptadecanoic acid, a related compound, has shown potential as an indicator of myocardial metabolism in PET imaging. This tracer exhibits remarkable uptake in the canine heart and can identify areas of diminished uptake corresponding to regions of infarction, thereby aiding in the assessment of heart conditions (Livni et al., 1982).
2. Synthesis of Nylon Precursors
Methyl 11-methyltridecanoate, through its derivatives, plays a role in the synthesis of nylon precursors. A study demonstrated a method for producing methyl 12-aminododecanoate and 13-aminotridecanoate from methyl oleate, which are precursors for nylon 12 and 13. This process represents a significant advancement in synthesizing nylon precursors from renewable resources like fatty acids found in vegetable oil or microalgae (Abel et al., 2014).
3. Biotechnological Production of Flavor Compounds
In biotechnology, methyl-branched aldehydes, including compounds like 12-methyltridecanal derived from methyl 11-methyltridecanoate, are used for producing flavor compounds. These compounds, such as 12-methyltridecanal, are highly sought after for their meat-like flavor impressions in savory foods. Research has focused on optimizing the production of these compounds using fungi and enzymatic processes (Fraatz et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 11-methyltridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-4-14(2)12-10-8-6-5-7-9-11-13-15(16)17-3/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVISLMYSJMHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556274 | |
| Record name | Methyl 11-methyltridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5487-62-7 | |
| Record name | Methyl 11-methyltridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



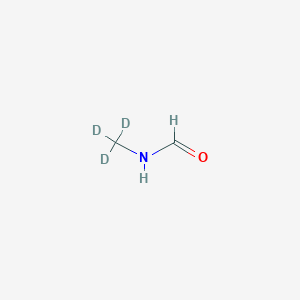



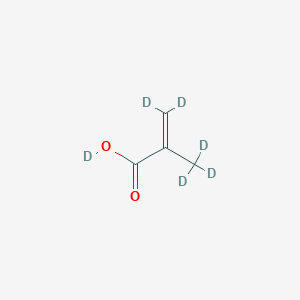
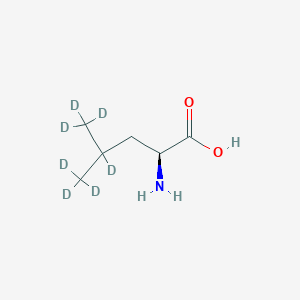
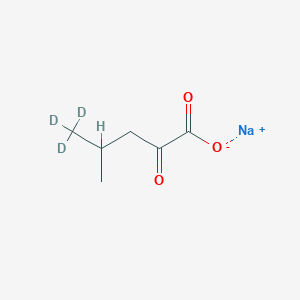
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene](/img/structure/B3044235.png)
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)
